(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine
Brand Name: Vulcanchem
CAS No.: 444908-92-3
VCID: VC21479010
InChI: InChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2
SMILES: C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73g/mol

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine

CAS No.: 444908-92-3

Cat. No.: VC21479010

Molecular Formula: C15H14ClNO2

Molecular Weight: 275.73g/mol

* For research use only. Not for human or veterinary use.

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine - 444908-92-3

Specification

CAS No. 444908-92-3
Molecular Formula C15H14ClNO2
Molecular Weight 275.73g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine
Standard InChI InChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2
Standard InChI Key NMDUSBFKXIOHJS-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine consists of two key structural components: a 1,3-benzodioxole (methylenedioxy) ring system and a 2-chlorobenzyl group, both connected through a secondary amine nitrogen. The methylenedioxy group forms a five-membered heterocyclic ring fused to a benzene ring, while the 2-chlorobenzyl group features a chlorine atom at the ortho position of the benzene ring .

Physical and Chemical Properties

The compound exists as a solid at standard conditions with a molecular weight of 275.73 g/mol. Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine

PropertyValueReference
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
AppearanceSolid
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass275.073 Da

Nomenclature and Identifiers

The compound is registered under various naming systems and identifiers, which are essential for database searches and regulatory documentation. These are compiled in Table 2.

Table 2: Nomenclature and Identifiers of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine

Identifier TypeValueReference
CAS Number444908-92-3
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine
PubChem CID831668
InChIInChI=1S/C15H14ClNO2/c16-13-4-2-1-3-12(13)9-17-8-11-5-6-14-15(7-11)19-10-18-14/h1-7,17H,8-10H2
InChIKeyNMDUSBFKXIOHJS-UHFFFAOYSA-N
SMILESC1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3Cl

Biological and Pharmacological Activities

Table 3: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological ActivityReference
Benzodioxole moietyAntioxidant properties
Chlorobenzyl groupAntimicrobial activity
Secondary amine linkageEnzyme inhibition
Combined structureAnti-inflammatory properties
Combined structureAnticancer potential

The benzodioxole ring system is known for its presence in various bioactive compounds, including natural products like safrole and synthetic pharmaceuticals. This structural motif often contributes to antioxidant properties and can interact with various biological targets.

The chlorobenzyl group, particularly with the chlorine at the ortho position, may contribute to specific binding interactions with protein targets due to its electronic and steric properties. The halogen substitution can enhance membrane permeability and metabolic stability of the molecule.

Derivative Compounds

Hydrobromide Salt

The hydrobromide salt of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine has been documented and characterized. This salt form may offer advantages in terms of stability, solubility, or bioavailability compared to the free base .

Table 4: Properties of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine Hydrobromide

PropertyValueReference
CAS Number1609404-15-0
Molecular FormulaC15H15BrClNO2
Molecular Weight356.64 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]methanamine;hydrobromide

Related Structural Analogues

Several structural analogues of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine have been reported, differing primarily in the position of the chlorine atom on the benzyl group. These include the 3-chloro and 4-chloro positional isomers .

Table 5: Comparison of (1,3-Benzodioxol-5-ylmethyl)(chlorobenzyl)amine Positional Isomers

CompoundCAS NumberChlorine PositionReference
(1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine444908-92-3ortho (2-position)
(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amineRelated compoundmeta (3-position)
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine423735-65-3para (4-position)

Comparative Analysis with Related Compounds

The structural features of (1,3-Benzodioxol-5-ylmethyl)(2-chlorobenzyl)amine can be compared with other related compounds to understand structure-activity relationships and potential applications.

Table 6: Comparison with Related Compounds

CompoundKey Structural DifferencePotential Impact on PropertiesReference
1,3-Benzodioxol-5-amineLacks the chlorobenzyl groupSimpler structure, different reactivity and biological profile
N-(1,3-Benzodioxol-5-ylmethyl)-2-chloroacetamideContains an amide instead of a secondary amineDifferent stability, solubility, and hydrogen bonding capabilities
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amineMore complex structure with additional functional groupsDifferent biological target specificity and pharmacokinetic properties

The benzodioxole (methylenedioxy) motif is a common structural feature in various natural and synthetic compounds with biological activity. This heterocyclic system can influence the electronic properties of the attached aromatic ring and participate in specific interactions with biological targets. Similarly, the presence of a chlorine atom on the benzyl group can affect lipophilicity, metabolic stability, and binding interactions.

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